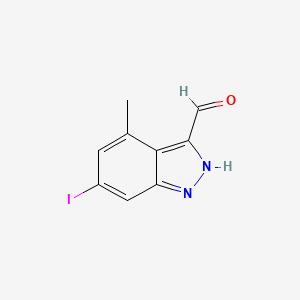

6-iodo-4-methyl-2H-indazole-3-carbaldehyde

描述

属性

IUPAC Name |

6-iodo-4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBUIZFIJFZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646475 | |

| Record name | 6-Iodo-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-21-1 | |

| Record name | 6-Iodo-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Pathway:

- Nitrosation of substituted indoles at the C3 position leads to an oxime intermediate.

- Hydrolytic ring opening and closure transform the oxime into the 2H-indazole-3-carbaldehyde structure.

- Careful control of reaction conditions minimizes side reactions such as dimer formation.

This method has been optimized for halogenated indoles, including iodo-substituted variants, and alkyl-substituted indoles, such as 4-methylindole derivatives.

Specific Preparation of 6-Iodo-4-Methyl-2H-Indazole-3-Carbaldehyde

Nitrosation and Ring Closure Procedure

Based on optimized protocols for halogenated indoles:

| Step | Reagents and Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Sodium nitrite (NaNO2), Hydrochloric acid (HCl, ~2.7 equiv), DMF/H2O solvent mixture at 0 °C | Generation of nitrosating mixture |

| 2 | Slow addition of 6-iodo-4-methylindole solution in DMF to nitrosating mixture over 2 hours at 0 °C | Controlled nitrosation at C3, formation of oxime intermediate |

| 3 | Stirring at room temperature for 8 hours (or heating at 50 °C for 3-5 hours) | Hydrolytic ring opening and closure to form indazole-3-carbaldehyde |

| 4 | Extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography | Isolation of pure this compound |

This procedure yields the target compound with high purity and typically good yields (~85-90%) for halogenated indoles, including iodo-substituted ones.

Reaction Optimization Notes

- Temperature control during slow addition is critical to minimize dimer side products.

- Electron-donating groups like methyl at position 4 generally enhance reactivity and yield.

- Extended stirring times or mild heating improve conversion for electron-rich substrates.

- Acid-sensitive groups are tolerated under these conditions, enabling functional group diversity.

Alternative Synthetic Routes and Functionalization

Halogenation of Indazole Intermediates

An alternative approach involves:

- Starting from 4-methyl-2H-indazole-3-carbaldehyde without iodine.

- Subsequent selective iodination at the 6-position using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in DMF solvent.

- This method requires careful protection of the indazole nitrogen (N-1) to avoid side reactions.

- The iodination step can be followed by purification to obtain the 6-iodo derivative.

Use of Protecting Groups

- Protecting groups like tetrahydropyranyl (THP) can be used on the indazole nitrogen to improve regioselectivity and yield during halogenation or further functionalization.

- Removal of protecting groups is performed after iodination and aldehyde introduction.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation of 6-iodo-4-methylindole | 6-iodo-4-methylindole | NaNO2, HCl, DMF/H2O | 0 °C addition, RT stirring or 50 °C heating | 85-90 | High regioselectivity, minimal dimers with slow addition |

| Post-indazole iodination | 4-methyl-2H-indazole-3-carbaldehyde | I2, K2CO3, DMF | Room temp, protected N-1 | Moderate to high | Requires protecting group strategy |

| Suzuki/Heck coupling (for elaboration) | 3-iodo-6-nitroindazole derivatives | Pd catalyst, base, ligand, DMF | Heating | Variable | For further functionalization beyond aldehyde |

化学反应分析

Types of Reactions

6-iodo-4-methyl-2H-indazole-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium azide (NaN3) in DMF for azide substitution.

Major Products

Oxidation: 6-iodo-4-methyl-2H-indazole-3-carboxylic acid.

Reduction: 6-iodo-4-methyl-2H-indazole-3-methanol.

Substitution: 6-azido-4-methyl-2H-indazole-3-carbaldehyde.

科学研究应用

6-iodo-4-methyl-2H-indazole-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in material science and catalysis.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can be exploited for various applications.

作用机制

The mechanism of action of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent substrate binding and subsequent enzymatic activity.

相似化合物的比较

Comparison with Structural Analogs

Structural and Substituent Analysis

Key structural analogs include indazole-3-carbaldehyde derivatives with variations in substituents at positions 4 and 6. These substitutions influence physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The iodine substituent in the target compound reduces aqueous solubility compared to methoxy (e.g., 518987-37-6) or amino (16952-45-7) analogs, which exhibit higher polarity .

- Melting Points : Iodo derivatives typically have higher melting points due to increased molecular weight and crystal packing efficiency. For example, indole-3-carboxaldehyde derivatives with chloro/nitro substituents () show elevated melting points (e.g., 2d: 4-nitro derivative, mp 245°C) compared to methyl analogs (2e: mp 180°C) .

- Spectroscopic Data : The IR and NMR spectra of the target compound would show distinct signals for the aldehyde (C=O stretch ~1700 cm⁻¹) and iodine (C-I stretch ~500 cm⁻¹). Methoxy analogs (e.g., 518987-37-6) display characteristic O-Me peaks at ~3.8 ppm in ¹H NMR .

生物活性

Overview

6-Iodo-4-methyl-2H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique structural features, including an iodine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound exhibits properties that make it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the iodine atom enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival. For instance, studies indicate that this compound can inhibit certain kinase enzymes, potentially leading to reduced tumor growth rates in cancer models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

| SW620 (Colorectal) | Reduced tumor growth |

These findings suggest that the compound may act as a selective inhibitor of specific cancer-related pathways, warranting further investigation into its therapeutic applications .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 (nM) |

|---|---|

| FGFR1 | <4.1 |

| FGFR2 | 2.0 ± 0.8 |

| CDK8 | 53 |

These results indicate that this compound may serve as a potent inhibitor for these targets, which are implicated in several diseases, including cancer and inflammatory disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the 4th and 6th positions of the indazole scaffold significantly influence biological activity. The presence of the iodine atom is crucial for enhancing reactivity and interaction with biological targets, making it a unique candidate for drug development .

Case Studies

- In Vivo Efficacy : A study involving xenograft models demonstrated that administration of this compound resulted in significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

- Molecular Docking Studies : Computational analyses have shown that this compound exhibits favorable binding interactions with target enzymes, supporting its role as an enzyme inhibitor .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 6-iodo-4-methyl-2H-indazole-3-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves cyclization of precursors followed by iodination. For example, cyclization of substituted indazole precursors under reflux with acetic acid or acetonitrile can yield the core structure. Iodination at the 6-position is achieved using iodine and oxidizing agents (e.g., HIO₃) in solvents like dichloromethane or acetonitrile. Optimization includes varying temperature (40–80°C), stoichiometry of iodine, and reaction time (6–12 hours) to maximize yield. Purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, aldehyde at C3) and confirms iodine’s electronic effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₇IN₂O, expected m/z ~298.95).

- IR Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by analyzing Bragg peaks and electron density maps. Heavy iodine atoms facilitate phasing. Key steps:

- Data collection at low temperature (100 K) to reduce thermal motion.

- Use SHELXD for initial structure solution and SHELXL for refinement, incorporating restraints for disordered moieties.

- Validate via R-factor (<5%) and residual electron density analysis .

Q. What strategies are employed to analyze contradictory data from different synthetic batches of this compound?

- Methodology :

- HPLC-PDA : Quantify purity and identify by-products (e.g., deiodinated or over-iodinated species).

- NMR Titration : Compare integration ratios of key protons (e.g., aldehyde vs. methyl groups).

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks iodine incorporation kinetics. Adjust iodination time/temperature to suppress side reactions .

Q. What methodologies are recommended for evaluating the biological activity of novel indazole derivatives like this compound?

- Methodology :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Mechanistic Probes : Fluorescence polarization assays to test binding affinity with target enzymes (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。